2-Bromo-1-(phenanthren-2-YL)ethan-1-one
Description
Properties
CAS No. |
34585-55-2 |
|---|---|
Molecular Formula |
C16H11BrO |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
2-bromo-1-phenanthren-2-ylethanone |
InChI |
InChI=1S/C16H11BrO/c17-10-16(18)13-7-8-15-12(9-13)6-5-11-3-1-2-4-14(11)15/h1-9H,10H2 |
InChI Key |
DSQADKSZHCIEOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Effects on Bromoethanones
Key Observations:
- Electron-donating groups (e.g., -OCH₃ in ) improve stability and crystallization yields (85–87%) compared to electron-withdrawing groups .
- Hydroxyl groups () facilitate hydrogen bonding, influencing solubility and crystal packing .
- Heterocyclic aryl groups (e.g., pyridine, furan) introduce coordination or reactivity sites, expanding utility in medicinal chemistry .
Physical and Spectroscopic Properties
Table 3: NMR Chemical Shifts (δ, ppm)
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 1-(phenanthren-2-yl)ethan-1-one is treated with sodium bromide (NaBr) and hydrochloric acid (HCl) in aqueous medium, followed by the addition of hydrogen peroxide (H₂O₂) as an oxidizing agent. The reaction proceeds via enol intermediate formation, where the acidic α-hydrogen is abstracted, enabling electrophilic bromine attack.
Example Protocol
-
Reactants :
-
1-(Phenanthren-2-yl)ethan-1-one (1 mol), NaBr (3 mol), 30% HCl (2 mol), 30% H₂O₂ (1.5 mol).
-
-
Conditions :
-
Room temperature, 1–2 hours, vigorous stirring.
-
-
Workup :
-
The mixture is extracted with ethyl acetate, washed with saturated sodium bicarbonate and brine, dried over anhydrous MgSO₄, and concentrated under vacuum.
-
Challenges and Optimization
-
Regioselectivity : Competing ring bromination of phenanthrene may occur if excess Br₂ or HBr is used. Controlled addition of H₂O₂ minimizes over-oxidation.
-
Solubility : Phenanthrene derivatives often require polar aprotic solvents (e.g., DMF) to enhance reactivity, though this may necessitate higher temperatures.
Friedel-Crafts Acylation Followed by Bromination
This two-step approach first introduces the ethanone moiety via Friedel-Crafts acylation, followed by α-bromination.
Friedel-Crafts Acylation of Phenanthrene
Phenanthrene undergoes electrophilic substitution at the 2-position using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).
Example Protocol
α-Bromination of the Ketone Intermediate
The resulting ketone is brominated using N-bromosuccinimide (NBS) under radical conditions or HBr/H₂O₂.
Example Protocol
-
Reactants :
-
1-(Phenanthren-2-yl)ethan-1-one (1 mol), NBS (1.1 mol), azobisisobutyronitrile (AIBN, catalytic) in CCl₄.
-
-
Conditions :
-
Reflux, 2–4 hours.
-
Nucleophilic Substitution of 2-Hydroxy-1-(phenanthren-2-yl)ethan-1-one
Replacing a hydroxyl group with bromine offers an alternative pathway, particularly useful if the hydroxy precursor is accessible.
Synthesis of 2-Hydroxy-1-(phenanthren-2-yl)ethan-1-one
The hydroxyketone is prepared via aldol condensation of phenanthrene-2-carbaldehyde with acetyl chloride under basic conditions.
Bromination via HBr Treatment
Example Protocol
-
Reactants :
-
2-Hydroxy-1-(phenanthren-2-yl)ethan-1-one (1 mol), 48% HBr (3 mol) in toluene.
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-
Conditions :
-
Reflux with azeotropic water removal (Dean-Stark apparatus), 6–8 hours.
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-
Yield : ~80% (similar to toluene-4-sulfonic acid-mediated reactions).
Direct Acylation with Bromoacetyl Chloride
A one-pot Friedel-Crafts acylation using bromoacetyl chloride avoids post-synthesis bromination but requires stringent regiocontrol.
Example Protocol
-
Reactants :
-
Phenanthrene (1 mol), bromoacetyl chloride (1.1 mol), AlCl₃ (1.5 mol) in DCM.
-
-
Conditions :
-
0°C to room temperature, 12 hours.
-
-
Yield : ~60–70% (lower due to steric hindrance and competing side reactions).
Comparative Analysis of Methods
Industrial-Scale Considerations
-
Catalyst Recycling : AlCl₃ in Friedel-Crafts reactions poses disposal challenges. Alternatives like FeCl₃ or ionic liquids are being explored.
-
Purification : Column chromatography or SCX-2 cartridges (for amine byproducts) ensure high purity.
-
Cost Efficiency : NaBr/H₂O₂ systems are preferable to NBS for large-scale production .
Q & A
Q. How can researchers validate the purity of synthesized batches for reproducibility?
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